molecular formula C10H8O7S2 B14296656 3-Hydroxynaphthalene-1,7-disulfonic acid CAS No. 114040-38-9

3-Hydroxynaphthalene-1,7-disulfonic acid

Cat. No.: B14296656
CAS No.: 114040-38-9
M. Wt: 304.3 g/mol
InChI Key: JGNJDXHWSLCXIP-UHFFFAOYSA-N
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Description

3-Hydroxynaphthalene-1,7-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxynaphthalene-1,7-disulfonic acid typically involves the sulfonation of naphthalene derivatives. One common method is the sulfonation of 3-hydroxynaphthalene using sulfuric acid or oleum, followed by the introduction of sulfonic acid groups at the 1 and 7 positions. The reaction conditions often include elevated temperatures and controlled addition of reagents to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and advanced separation techniques, such as crystallization and filtration, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxynaphthalene-1,7-disulfonic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form naphthols.

    Substitution: The sulfonic acid groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthols.

    Substitution: Formation of alkylated or arylated derivatives.

Scientific Research Applications

3-Hydroxynaphthalene-1,7-disulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties and as a diagnostic reagent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 3-Hydroxynaphthalene-1,7-disulfonic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonic acid groups enable the compound to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of enzymes and affect biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxynaphthalene-2,7-disulfonic acid
  • 7-Hydroxynaphthalene-1,3-disulfonic acid
  • 1-Amino-8-hydroxynaphthalene-3,6-disulfonic acid

Uniqueness

3-Hydroxynaphthalene-1,7-disulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

CAS No.

114040-38-9

Molecular Formula

C10H8O7S2

Molecular Weight

304.3 g/mol

IUPAC Name

3-hydroxynaphthalene-1,7-disulfonic acid

InChI

InChI=1S/C10H8O7S2/c11-7-3-6-1-2-8(18(12,13)14)5-9(6)10(4-7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17)

InChI Key

JGNJDXHWSLCXIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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